molecular formula C8H6N2O2 B2472144 Methyl 3-ethynylpyrazine-2-carboxylate CAS No. 2490412-80-9

Methyl 3-ethynylpyrazine-2-carboxylate

Cat. No. B2472144
CAS RN: 2490412-80-9
M. Wt: 162.148
InChI Key: XEIRYNCTVJVCDM-UHFFFAOYSA-N
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Description

“Methyl 3-ethynylpyrazine-2-carboxylate” is a chemical compound used for pharmaceutical testing . It’s a powder with a molecular weight of 162.15 .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C8H6N2O2/c1-3-6-7(8(11)12-2)10-5-4-9-6/h1,4-5H,2H3 . This indicates that the molecule consists of 8 carbon atoms, 6 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

“this compound” is a powder . It has a molecular weight of 162.15 . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Guanine Analogue : Methyl 3-ethynylpyrazine-2-carboxylate is used in the synthesis of guanine analogs, such as 6-aminopyrazolo[4,3-c]pyridin-4(5H)-one, though these analogs do not exhibit antiviral activity like 3-deazaguanine (Ehler, Robins, & Meyer, 1977).

  • Structural and Spectral Studies : This compound is also involved in the structural and spectral studies of biologically significant pyrazole-4-carboxylic acid derivatives, including research on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, with its structure analyzed through NMR, FT-IR spectroscopy, and X-ray diffraction techniques (Viveka et al., 2016).

Synthesis of Complex Organic Molecules

  • Synthesis of Pyrazolone and Thiopyran Compounds : this compound contributes to the synthesis of complex molecules like pyrazolone and thiopyran compounds, showcasing the versatility of this chemical in organic synthesis (Scrowston & Shaw, 1976).

  • Creation of Pyrazolecarboxylates : It plays a role in the regioselective synthesis of ethyl pyrazolecarboxylates, highlighting its utility in the formation of various pyrazole derivatives (Hanzlowsky et al., 2003).

Pharmacological Research

  • Development of Anti-inflammatory Agents : There's research indicating the synthesis of 1-phenyl-1H-pyrazole derivatives with potential anti-inflammatory, analgesic, and antipyretic activities, demonstrating the pharmacological applications of this compound (Menozzi et al., 1990).

  • Anticancer Activities : this compound is also involved in the synthesis of novel compounds with immunomodulatory and anticancer activities, indicating its relevance in developing new therapeutic agents (Abdel‐Aziz et al., 2009).

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for “Methyl 3-ethynylpyrazine-2-carboxylate” can be found online . It’s important to handle this compound with appropriate safety measures.

Mechanism of Action

Mode of Action

It is known that the compound interacts with its targets, leading to changes at the molecular level . The specifics of these interactions and the resulting changes are subjects of ongoing research.

Biochemical Pathways

It is likely that the compound interacts with multiple pathways, given its complex structure

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound . Future research should focus on understanding these properties to predict the compound’s behavior in biological systems.

properties

IUPAC Name

methyl 3-ethynylpyrazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c1-3-6-7(8(11)12-2)10-5-4-9-6/h1,4-5H,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEIRYNCTVJVCDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CN=C1C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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